molecular formula C23H20ClN3O4 B2580394 methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 836641-01-1

methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2580394
CAS No.: 836641-01-1
M. Wt: 437.88
InChI Key: QVCCUJDUEMHWBD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H20ClN3O4 and its molecular weight is 437.88. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research indicates that this compound and its derivatives exhibit significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, a derivative was shown to inhibit cell proliferation in the MDA-MB-231 cell line while exhibiting low toxicity towards non-tumorigenic cells .

Neuroprotective Properties

Compounds related to methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo have been evaluated for their neuroprotective effects. They have shown promising results in inhibiting the activity of monoamine oxidases (MAO A and B), which are implicated in neurodegenerative diseases such as Alzheimer's disease. One derivative demonstrated an IC50 value of 0.89 μM as a selective MAO B inhibitor and improved cell viability in neuroblastoma cells exposed to amyloid beta-induced toxicity .

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various derivatives of methyl 2-amino compounds, significant growth inhibition was observed in TNBC cell lines with minimal effects on normal cells. The most effective compound reduced tumor size in vivo using a chick chorioallantoic membrane model .

Case Study: Neuroprotective Effects

Another investigation into the neuroprotective properties highlighted that specific derivatives could mitigate oxidative stress-induced cell death in neuronal models, suggesting potential therapeutic avenues for neurodegenerative conditions .

Chemical Reactions Analysis

Amino Group Reactivity

The primary amino group (-NH<sub>2</sub>) at position 2 participates in nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride or acetic anhydride to form acetamide derivatives.
    Conditions : Room temperature, dichloromethane (DCM) solvent, triethylamine base.
    Product : Methyl 2-acetamido-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives.
    Conditions : Ethanol reflux, catalytic HCl.
    Example : Reaction with 4-nitrobenzaldehyde yields a substituted Schiff base with λ<sub>max</sub> at 420 nm (UV-Vis).

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to form carboxylic acid derivatives:
Reagents : NaOH (aqueous), ethanol/water (1:1).
Conditions : Reflux at 80°C for 6–8 hours.
Product : 2-Amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylic acid.
Yield : ~85% (HPLC purity >95%).

Pyridine Ring Modifications

The pyridine moiety at position 6 participates in electrophilic substitution and coordination chemistry:

  • N-Oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form pyridine N-oxide.
    Conditions : DCM, 0°C to room temperature, 12 hours.
    Product : Corresponding N-oxide with m/z 453.87 ([M+H]<sup>+</sup>, ESI-MS).

  • Metal Coordination : Binds to transition metals (e.g., Cu(II), Fe(III)) via the pyridine nitrogen.
    Example : Forms a 1:1 complex with CuCl<sub>2</sub> (λ<sub>max</sub> shift from 270 nm to 310 nm).

Dihydro-Pyran Ring Reactions

The 5,6-dihydro-4H-pyran ring undergoes oxidation and ring-opening:

  • Oxidation : Treating with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the dihydro-pyran ring to a ketone.
    Product : 2-Amino-4-(3-chlorophenyl)-7-methyl-3-(methoxycarbonyl)-5-oxo-6-(pyridin-3-ylmethyl)-4,5-dihydropyrano[3,2-c]pyridin-8-one.

  • Ring-Opening : Acidic conditions (HCl/EtOH) cleave the pyran ring to yield linear intermediates.

Substitution Reactions

The 3-chlorophenyl group enables cross-coupling reactions:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis.
    Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°C .
    Product : 2-Amino-4-(biphenyl-3-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate .

Mechanistic Insights

  • Acylation : Proceeds via nucleophilic attack of the amino group on the acylating agent, followed by deprotonation.

  • Ester Hydrolysis : Base-mediated saponification mechanism, confirmed by <sup>13</sup>C NMR.

  • Suzuki Coupling : Transmetalation and reductive elimination steps facilitated by Pd(0)/Pd(II) cycling .

This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing pharmacologically relevant derivatives. Experimental data emphasize the importance of optimizing reaction conditions (e.g., solvent, catalyst) to achieve high selectivity .

Properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4/c1-13-9-17-19(22(28)27(13)12-14-5-4-8-26-11-14)18(15-6-3-7-16(24)10-15)20(21(25)31-17)23(29)30-2/h3-11,18H,12,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCCUJDUEMHWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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